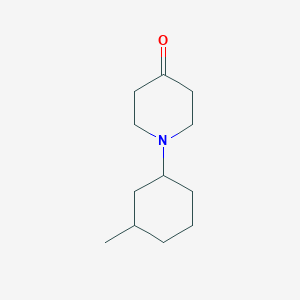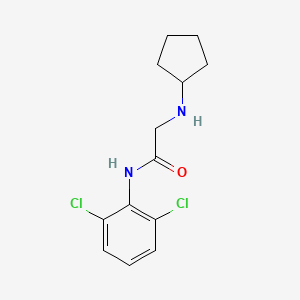![molecular formula C12H21N3O2S B1438751 N-[(1-aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide CAS No. 1153056-57-5](/img/structure/B1438751.png)
N-[(1-aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide
Übersicht
Beschreibung
“N-[(1-aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide” is a chemical compound with the CAS Number: 1153056-57-5 . It has a molecular weight of 271.38 . The compound is extensively used in scientific research and holds promising potential in various applications, including drug development, molecular biology, and organic synthesis.
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21N3O2S/c1-15-8-5-11(9-15)18(16,17)14-10-12(13)6-3-2-4-7-12/h5,8-9,14H,2-4,6-7,10,13H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.
Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm³, a boiling point of 429.9±41.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 68.5±3.0 kJ/mol and a flash point of 213.8±27.6 °C . The compound has 5 H-bond acceptors, 3 H-bond donors, and 4 freely rotating bonds .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Applications
Sulfonamides, including derivatives like N-[(1-aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide, have a long history as synthetic bacteriostatic antibiotics. They combat bacterial infections by inhibiting the bacterial synthesis of folic acid, which is essential for bacterial growth. This class of compounds has been foundational in developing therapies for bacterial infections before the advent of penicillin. Their utility extends beyond human medicine into veterinary applications, underscoring their significance in managing bacterial diseases (Gulcin & Taslimi, 2018; Carta, Scozzafava, & Supuran, 2012).
Role in Cancer Therapy
The research into sulfonamide compounds has expanded into exploring their potential in cancer therapy. Their involvement in inhibiting carbonic anhydrase and other enzymes relevant to tumor growth and metastasis has opened new avenues for treating various cancers. The adaptability of sulfonamides to target different molecular pathways is particularly promising for developing targeted cancer therapies (Azevedo-Barbosa et al., 2020).
Antimalarial Activity
Sulfonamide derivatives have also shown efficacy in antimalarial treatments. They act synergistically with other antimalarial agents, offering potential in treating resistant strains of malaria. This application is especially relevant in regions where malaria remains a significant public health challenge, highlighting the versatility of sulfonamides in treating infectious diseases beyond their traditional antibacterial use (Herrero, 1967).
Environmental Impact and Resistance Studies
The widespread use of sulfonamides in both human and veterinary medicine has led to environmental concerns, particularly regarding antibiotic resistance. Studies on the presence of sulfonamide resistance genes in bacterial populations underscore the need for monitoring and managing antibiotic use to mitigate resistance development. This research area is critical for understanding the environmental impact of sulfonamides and developing strategies to counteract resistance (Pavelquesi et al., 2021).
Eigenschaften
IUPAC Name |
N-[(1-aminocyclohexyl)methyl]-1-methylpyrrole-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2S/c1-15-8-5-11(9-15)18(16,17)14-10-12(13)6-3-2-4-7-12/h5,8-9,14H,2-4,6-7,10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGYSCYDLASYHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)S(=O)(=O)NCC2(CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Thiophen-3-yl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,4,7-tetraene](/img/structure/B1438668.png)
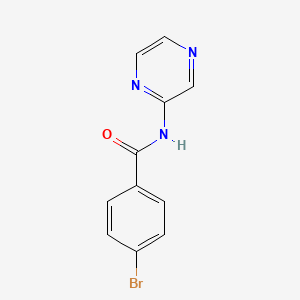
![N-[1-(1-benzofuran-2-yl)ethyl]-2-chloropropanamide](/img/structure/B1438672.png)
![Methyl 2-[5-(chlorosulfonyl)thiophen-2-yl]acetate](/img/structure/B1438673.png)
![2-[(2-Bromoethyl)sulfanyl]-2-methylpropane](/img/structure/B1438674.png)
![1-[3-(propan-2-yl)phenyl]-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1438675.png)
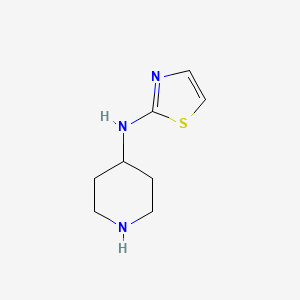
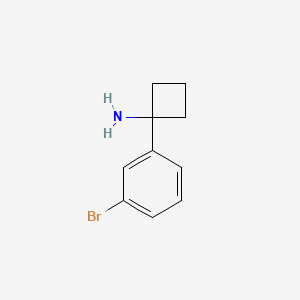
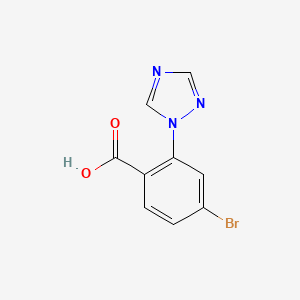
![2-[3-(Pyridin-3-yl)prop-2-enamido]acetic acid](/img/structure/B1438685.png)
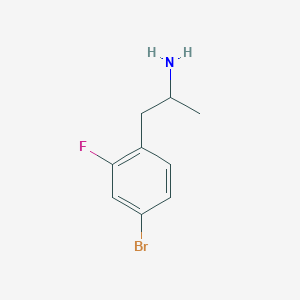
![{[5-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl}(methyl)amine](/img/structure/B1438688.png)
